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Compound of Interest

Compound Name: Sabrac

Cat. No.: B8236299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sabrac, with the IUPAC name 2-bromo-N-((2S,3R)-1,3-dihydroxyoctadecan-2-yl)acetamide, is

a potent, irreversible inhibitor of acid ceramidase (AC). Acid ceramidase is a lysosomal enzyme

responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. The

accumulation of ceramide is associated with pro-apoptotic signaling, while its breakdown

product, sphingosine, can be phosphorylated to sphingosine-1-phosphate (S1P), a signaling

molecule involved in cell proliferation, survival, and migration. By inhibiting acid ceramidase,

Sabrac leads to an increase in cellular ceramide levels and a decrease in sphingosine and

S1P levels, thereby promoting apoptosis. This mechanism makes Sabrac a valuable tool for

studying sphingolipid metabolism and a potential therapeutic agent in diseases characterized

by elevated acid ceramidase activity, such as certain cancers.

These application notes provide a detailed protocol for the chemical synthesis and subsequent

purification of Sabrac for research and drug development purposes.
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Property Value

IUPAC Name
2-bromo-N-((2S,3R)-1,3-dihydroxyoctadecan-2-

yl)acetamide

CAS Number 886212-98-2

Molecular Formula C₂₀H₄₀BrNO₃

Molecular Weight 422.45 g/mol

Appearance White to off-white solid

Solubility Soluble in methanol, ethanol, and DMSO

Table 2: Key Reagents for Sabrac Synthesis
Reagent Molecular Formula

Molecular Weight (
g/mol )

Role

(2S,3R)-2-

aminooctadecane-1,3-

diol (D-erythro-

sphinganine)

C₁₈H₃₉NO₂ 301.51
Starting material

(sphingoid base)

Bromoacetic

anhydride
C₄H₄Br₂O₃ 259.88 Acylating agent

Triethylamine (TEA) C₆H₁₅N 101.19 Base

Dichloromethane

(DCM)
CH₂Cl₂ 84.93 Solvent

Tetrahydrofuran (THF) C₄H₈O 72.11 Solvent

Silica Gel SiO₂ 60.08
Stationary phase for

chromatography

Experimental Protocols
The synthesis of Sabrac is achieved through the N-acylation of the commercially available

sphingoid base, D-erythro-sphinganine, with bromoacetic anhydride.
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Protocol 1: Synthesis of Sabrac
Reaction Setup:

In a round-bottom flask, dissolve D-erythro-sphinganine (1 equivalent) in a 1:1 mixture of

dichloromethane (DCM) and tetrahydrofuran (THF).

Add triethylamine (TEA) (2 equivalents) to the solution to act as a base.

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

Addition of Acylating Agent:

Dissolve bromoacetic anhydride (1.5 equivalents) in DCM.

Add the bromoacetic anhydride solution dropwise to the stirred solution of D-erythro-

sphinganine and TEA over a period of 15-20 minutes.

Reaction Monitoring:

Allow the reaction to proceed at room temperature for 2-4 hours.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile

phase of DCM:Methanol (e.g., 95:5 v/v). The product, Sabrac, will have a higher Rf value

than the starting sphinganine.

Work-up:

Once the reaction is complete (as indicated by TLC), quench the reaction by adding a

saturated aqueous solution of sodium bicarbonate (NaHCO₃).

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with

DCM.

Combine the organic layers and wash with brine (saturated NaCl solution).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the

solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Protocol 2: Purification of Sabrac by Column
Chromatography

Column Preparation:

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and

ethyl acetate).

Pack a glass chromatography column with the silica gel slurry.

Loading the Sample:

Dissolve the crude Sabrac product in a minimal amount of DCM.

Adsorb the dissolved crude product onto a small amount of silica gel and dry it under

vacuum.

Carefully load the dried silica gel containing the crude product onto the top of the prepared

column.

Elution:

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl

acetate and gradually increasing to 50-60%).

Collect fractions and monitor them by TLC to identify the fractions containing the pure

Sabrac.

Isolation and Characterization:

Combine the pure fractions containing Sabrac.

Remove the solvent under reduced pressure to yield Sabrac as a white to off-white solid.

Determine the yield and characterize the final product by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its identity and purity. The expected yield is typically in the range

of 60-80%.
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Visualizations
Diagram 1: Synthesis Workflow of Sabrac
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Sabrac Synthesis and Purification Workflow
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Inhibition of Acid Ceramidase by Sabrac
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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